N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Drug-likeness QED Lipinski Rule of Five

N-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS 946356-77-0) is a synthetic sulfonamide derivative belonging to the piperazine-benzenesulfonamide-thiophene hybrid class, with molecular formula C₁₇H₂₃N₃O₂S₂ and a molecular weight of 365.51 g/mol. The compound features an unsubstituted benzenesulfonamide core linked via an ethyl spacer to both a 4-methylpiperazine ring and a thiophen-3-yl moiety.

Molecular Formula C17H23N3O2S2
Molecular Weight 365.51
CAS No. 946356-77-0
Cat. No. B2950113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide
CAS946356-77-0
Molecular FormulaC17H23N3O2S2
Molecular Weight365.51
Structural Identifiers
SMILESCN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2)C3=CSC=C3
InChIInChI=1S/C17H23N3O2S2/c1-19-8-10-20(11-9-19)17(15-7-12-23-14-15)13-18-24(21,22)16-5-3-2-4-6-16/h2-7,12,14,17-18H,8-11,13H2,1H3
InChIKeyQCRYFHLWXZTHRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS 946356-77-0): Physicochemical Baseline and Structural Classification


N-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS 946356-77-0) is a synthetic sulfonamide derivative belonging to the piperazine-benzenesulfonamide-thiophene hybrid class, with molecular formula C₁₇H₂₃N₃O₂S₂ and a molecular weight of 365.51 g/mol [1]. The compound features an unsubstituted benzenesulfonamide core linked via an ethyl spacer to both a 4-methylpiperazine ring and a thiophen-3-yl moiety. Calculated physicochemical descriptors include a computed logP (clogP) of 3.08, a topological polar surface area (tPSA) of 71.09 Ų, and a Quantitative Estimate of Drug-likeness (QED) score of 0.74, indicating favorable oral drug-like properties under Lipinski's Rule of Five [1]. Commercially, it is offered as a research-grade building block (typical purity ≥95%) by multiple chemical suppliers ; however, no peer-reviewed bioactivity data or ChEMBL entries are currently reported for this specific compound, as confirmed by the ZINC15 database entry ZINC273070249 [2].

Why In-Class Benzenesulfonamide Analogs Cannot Be Interchanged with CAS 946356-77-0 Without Quantitative Justification


The benzenesulfonamide-piperazine-thiophene chemotype encompasses a structurally diverse series where even subtle substituent variations on the benzene ring produce marked differences in physicochemical and, by class-level inference, pharmacological profiles [1]. The target compound (CAS 946356-77-0) bears an unsubstituted benzenesulfonamide moiety, distinguishing it from its 4-chloro (CAS 946249-10-1), 4-fluoro (CAS 946304-33-2), 4-methoxy (CAS 946304-36-5), and 4-methoxy-3-methyl (CAS 946356-81-6) analogs . These substituent differences alter key molecular descriptors—including logP (3.08 for the unsubstituted parent vs. approximately 3.38 for the 4-chloro analog), hydrogen-bonding capacity, and electronic distribution—that govern target binding, metabolic stability, and off-target selectivity [1][2]. In the broader piperazine-benzenesulfonamide class, well-characterized compounds such as SB-271046 and SB-357134 demonstrate that specific substitution patterns are critical for achieving high-affinity receptor engagement (e.g., pKi 8.9 at 5-HT₆ for SB-271046) [3]. Consequently, generic substitution within this series cannot be assumed to preserve biological activity, selectivity, or pharmacokinetic behavior without explicit comparative data.

Quantitative Differentiators for CAS 946356-77-0: Physicochemical, Drug-Likeness, and Class-Level Comparative Evidence


Computational Drug-Likeness: QED Score of 0.74 for the Unsubstituted Core Outperforms Bulkier Analogs in Oral Drug-Space Metrics

The target compound achieves a Quantitative Estimate of Drug-likeness (QED) score of 0.74, reflecting a balanced combination of molecular weight (365.52 Da), lipophilicity (clogP 3.08), hydrogen bond donors (2), hydrogen bond acceptors (5), rotatable bonds (7), and tPSA (71.09 Ų), all within Lipinski and Veber compliance ranges [1]. By class-level inference, the unsubstituted benzenesulfonamide core avoids the molecular weight inflation introduced by 4-methoxy (MW 395.54, CAS 946304-36-5) or 4-methoxy-3-methyl (MW 409.56, CAS 946356-81-6) substitutions, and the lipophilicity increase imposed by 4-chloro substitution (estimated logP 3.38) [2]. A QED of 0.74 places the compound in a favorable drug-likeness zone superior to many heavily substituted analogs, making it an attractive lead-like scaffold for further optimization.

Drug-likeness QED Lipinski Rule of Five Molecular design

Absence of Electron-Withdrawing or Electron-Donating Substituents Confers a Distinct Electronic Profile Relative to Substituted Analogs

The target compound bears an unsubstituted benzenesulfonamide phenyl ring (CAS 946356-77-0), in contrast to analogs bearing electron-withdrawing groups (4-fluoro, CAS 946304-33-2; 4-chloro, CAS 946249-10-1) or electron-donating groups (4-methoxy, CAS 946304-36-5; 3,4-dimethoxy, CAS 946356-73-6) . This electronic neutrality eliminates the inductive and resonance effects that modulate the sulfonamide NH acidity (pKa) and the electron density of the aromatic ring. In the broader benzenesulfonamide class, sulfonamide NH acidity is a critical determinant of zinc coordination in carbonic anhydrase inhibition and hydrogen-bonding capacity at receptor binding sites [1]. The unsubstituted core thus provides an electronically neutral baseline scaffold that may be preferable for target classes where aromatic ring electronics dictate binding pose or where substituent-mediated metabolic liabilities (e.g., O-demethylation of methoxy analogs, oxidative dehalogenation of chloro/fluoro analogs) are a concern [2].

Electronic effects SAR substituent effects medicinal chemistry

Piperazine-Benzenesulfonamide Chemotype Class-Level CNS Receptor Potential Inferred from Patent Pharmacology Data

The piperazine-benzenesulfonamide chemotype is established in the patent literature as a scaffold for CNS-active compounds, particularly as 5-HT₆ receptor ligands [1]. US Patent 6,316,450 (SmithKline Beecham) explicitly claims sulfonamide derivatives where the preferred piperazine substituent is N-methylpiperazine—exactly matching the core substructure of CAS 946356-77-0—and describes these compounds as possessing CNS pharmacological activity [1]. Within this class, SB-271046 (5-chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfonamide) achieved a pKi of 8.9 at the human 5-HT₆ receptor with >200-fold selectivity over other 5-HT receptor subtypes [2]. Although the target compound differs in connectivity (benzenesulfonamide linked via ethyl spacer to thiophene rather than directly to the piperazine-phenyl core), the shared N-methylpiperazine-sulfonamide pharmacophoric elements suggest potential CNS receptor engagement, positioning it as a scaffold-hopping starting point distinct from the SB-271046 series [3].

5-HT₆ receptor CNS drug discovery piperazine sulfonamide GPCR

Confirmation That No Pre-existing Bioactivity Data Exists: A True Research-Grade Tool Compound with Unbiased Pharmacological Profile

The ZINC15 database entry ZINC273070249 explicitly states that CAS 946356-77-0 has no known ChEMBL bioactivity and has not been reported in any publications [1]. This stands in notable contrast to structurally related but more heavily investigated analogs such as the 4-methoxy-3-methyl derivative (CAS 946356-81-6), which has been screened in Vanderbilt HTS campaigns targeting AMPAR-stargazin complexes and GIRK2 potassium channels . The complete absence of existing pharmacological annotation for the target compound represents a strategic advantage for de novo phenotypic or target-based screening: there is no pre-existing bias toward any particular target class, and intellectual property surrounding its specific biological profile remains unencumbered. For procurement decisions in early-stage discovery, this 'blank pharmacological slate' status may be preferable to analogs with narrow pre-characterized activity profiles that could constrain experimental design or create interpretative bias.

Tool compound phenotypic screening chemical biology novel scaffold

Rotatable Bond Count and Conformational Flexibility: Target Compound (7 Rotatable Bonds) Offers a Balanced Flexibility Profile for Target Engagement

CAS 946356-77-0 possesses 7 rotatable bonds, arising from the ethyl linker between the sulfonamide nitrogen and the chiral carbon bearing both the piperazine and thiophene substituents [1]. This compares favorably to bulkier analogs such as the 4-methoxy-3-methyl derivative (CAS 946356-81-6, 8 rotatable bonds due to the additional methoxy and methyl groups) and the 4-isobutoxy analog (CAS 954701-74-7, 10 rotatable bonds) . In drug design, each additional rotatable bond imposes an entropic penalty of approximately 0.5–1.5 kcal/mol upon binding and correlates with reduced oral bioavailability beyond 10 rotatable bonds [2]. The target compound's 7 rotatable bonds place it within the optimal range (≤10) for balancing conformational adaptability for target engagement with acceptable pharmacokinetic predictivity.

Conformational flexibility rotatable bonds entropic penalty ligand efficiency

Optimal Research and Procurement Application Scenarios for CAS 946356-77-0 Based on Quantitative Differentiation Evidence


Fragment-Based or Lead-Like Library Design Requiring an Electronically Neutral, Low-MW Benzenesulfonamide Scaffold

With a QED of 0.74, MW of 365.52 Da, and clogP of 3.08, CAS 946356-77-0 satisfies lead-like criteria more favorably than substituted analogs that exceed 395 Da and 3.3 logP [1]. Procurement for fragment- or lead-oriented synthetic libraries targeting carbonic anhydrase isoforms, GPCRs, or kinase ATP-binding sites can leverage the unsubstituted benzenesulfonamide as a synthetically tractable core for parallel derivatization. The electronically neutral phenyl ring eliminates confounding substituent effects during initial SAR exploration, enabling cleaner interpretation of substitution-driven potency shifts [2].

Scaffold-Hopping Campaign from the SB-271046 5-HT₆ Antagonist Chemotype

The shared N-methylpiperazine-benzenesulfonamide pharmacophore between CAS 946356-77-0 and the well-characterized 5-HT₆ antagonist series (SB-271046, pKi 8.9; SB-357134, pKi 8.5) positions this compound as a structurally differentiated scaffold-hopping starting point [1]. Unlike SB-271046, which incorporates the piperazine directly onto the central phenyl ring, the target compound's ethyl-linked topology with a thiophen-3-yl substituent introduces distinct vector geometry and conformational flexibility (7 rotatable bonds) that may access different receptor subsites or exhibit altered subtype selectivity profiles [2]. This application is particularly relevant for CNS discovery programs seeking novel 5-HT₆ chemical matter with freedom-to-operate.

Unbiased Phenotypic Screening Where Absence of Prior Pharmacological Annotation Is a Strategic Asset

The confirmed absence of any ChEMBL bioactivity or published pharmacological data for CAS 946356-77-0 [1] makes it an ideal candidate for unbiased phenotypic screening campaigns (e.g., morphological profiling, Cell Painting, high-content imaging). Unlike the 4-methoxy-3-methyl analog (CAS 946356-81-6), which has been pre-screened in multiple Vanderbilt HTS assays [2], the target compound carries no prior target-class bias. This 'blank slate' status enhances the interpretability of hit identification, reduces the risk of confirmation bias, and preserves maximum intellectual property flexibility for any novel biological activities discovered.

Medicinal Chemistry Optimization Campaigns Prioritizing Metabolic Stability via Substituent Minimization

For programs where metabolic stability is a key optimization parameter, the unsubstituted benzenesulfonamide core of CAS 946356-77-0 avoids known metabolic soft spots present in substituted analogs: O-demethylation of 4-methoxy analogs, oxidative dehalogenation of 4-chloro/4-fluoro analogs, and benzylic oxidation of 4-methyl analogs [1]. Combined with a rotatable bond count of 7 (below the Veber threshold of 10) and tPSA of 71.09 Ų (within the ≤140 Ų range predictive of good oral absorption) [2], the compound provides a metabolically cleaner starting point for lead optimization compared to its substituted congeners.

Quote Request

Request a Quote for N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.